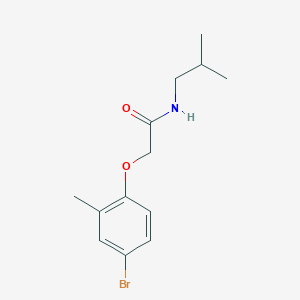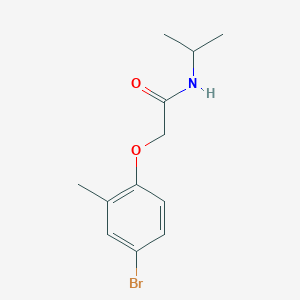
1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester, also known as CX-5461, is a small molecule drug that has been recently developed as a potential anticancer agent. It is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is overexpressed in many types of cancer cells.
作用機序
1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester works by selectively inhibiting Pol I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). Cancer cells require high levels of rRNA synthesis to support their rapid growth and proliferation. By inhibiting Pol I transcription, 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester disrupts the production of rRNA, leading to the inhibition of protein synthesis and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, it can cause some side effects, such as myelosuppression and gastrointestinal toxicity. In addition, 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester has been found to have a long half-life, which may contribute to its prolonged effects on cancer cells.
実験室実験の利点と制限
One of the advantages of 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester is its selectivity for cancer cells, which allows for targeted therapy. It is also relatively easy to synthesize and purify, making it accessible for research purposes. However, 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester has some limitations, such as its low solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester research. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of the drug. Another direction is the investigation of 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester in combination with other anticancer agents to enhance its efficacy and reduce its side effects. Additionally, further studies are needed to explore the potential of 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester in treating other types of cancer and to understand its mechanism of action in more detail.
Conclusion:
In conclusion, 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester is a promising anticancer agent that selectively inhibits Pol I transcription in cancer cells. Its potential for targeted therapy and minimal toxicity to normal cells make it an attractive candidate for cancer treatment. Further research is needed to fully understand its mechanism of action and to explore its potential in treating different types of cancer.
合成法
The synthesis of 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester involves several steps, including the protection of the indole nitrogen, the coupling of the cyclohexylcarbamic acid, and the esterification of the carboxylic acid. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The yield of 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester is typically around 20-30%.
科学的研究の応用
1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester has been extensively studied for its potential use in cancer treatment. It has been found to be effective against various types of cancer cells, including breast, ovarian, and pancreatic cancer cells. In preclinical studies, 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. It has also been shown to sensitize cancer cells to other anticancer agents, such as chemotherapy and radiotherapy.
特性
分子式 |
C18H22N2O3 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
methyl 1-[2-(cyclohexylamino)-2-oxoethyl]indole-3-carboxylate |
InChI |
InChI=1S/C18H22N2O3/c1-23-18(22)15-11-20(16-10-6-5-9-14(15)16)12-17(21)19-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8,12H2,1H3,(H,19,21) |
InChIキー |
UXLHGRDYPSTKPO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CCCCC3 |
正規SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B297104.png)


![3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B297116.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)

![2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297121.png)
![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)